molecular formula C13H10N4O3S B4884180 N-(3-NITROPHENYL)-N'-(3-PYRIDYLCARBONYL)THIOUREA

N-(3-NITROPHENYL)-N'-(3-PYRIDYLCARBONYL)THIOUREA

Cat. No.: B4884180
M. Wt: 302.31 g/mol
InChI Key: DRIBMGCUFOBVAI-UHFFFAOYSA-N
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Description

N-(3-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is a thiourea derivative that features both nitrophenyl and pyridylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves the reaction of 3-nitroaniline with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Sulfoxides or sulfones.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and pyridylcarbonyl groups can play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-NITROPHENYL)-N’-(4-PYRIDYLCARBONYL)THIOUREA
  • N-(2-NITROPHENYL)-N’-(2-PYRIDYLCARBONYL)THIOUREA

Uniqueness

N-(3-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is unique due to the specific positioning of the nitro and pyridylcarbonyl groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different biological activities and chemical properties compared to its isomers.

Properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-12(9-3-2-6-14-8-9)16-13(21)15-10-4-1-5-11(7-10)17(19)20/h1-8H,(H2,15,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIBMGCUFOBVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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